molecular formula C5H7NO3 B1582936 Ethyl isocyanatoacetate CAS No. 2949-22-6

Ethyl isocyanatoacetate

Cat. No.: B1582936
CAS No.: 2949-22-6
M. Wt: 129.11 g/mol
InChI Key: DUVOZUPPHBRJJO-UHFFFAOYSA-N
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Description

Ethyl isocyanatoacetate is an isocyanide ester that serves as a building block for the production of heterocycles . It has been used in the preparation of various compounds such as 6-(carboxymethylureido)-(±)-nicotine (CMUNic), nicotine immunogen, ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, and imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione .


Synthesis Analysis

This compound has been used to construct diverse constrained α,α-dialkylated amino acid derivatives. Various unusual amino acid derivatives, such as cyclophane-, benzocyclobutene-, and diene-containing systems, have been reported .


Molecular Structure Analysis

The molecular formula of this compound is C5H7NO3. The molecular weight is 129.1140 . The IUPAC Standard InChI is InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 .


Chemical Reactions Analysis

This compound has been used in the preparation of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), nicotine immunogen, ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, and imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Ethyl isocyanatoacetate has been utilized in synthetic chemistry for the preparation of fluorinated amino acids. This application was demonstrated in the synthesis of novel fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate, which facilitated the preparation of cis- and trans-3-CF3/C2F5-prolines as well as trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines (Tolmachova et al., 2018).

Allelochemical Effects

Another significant application is in the study of allelochemical effects, where this compound analogues have been used to investigate their impacts on marine and freshwater organisms. For instance, Ethyl 2-methyl acetoacetate (EMA), an analogue, exhibited inhibitory effects on the growth of the marine unicellular alga Phaeodactylum tricornutum by inducing oxidative damage and antioxidant responses (Yang et al., 2011).

Bio-Based Diluent for Biodiesel

In the field of renewable energy, Ethyl acetoacetate, a compound closely related to this compound, has been evaluated as a potential bio-based diluent to improve the cold flow properties of biodiesel produced from waste cooking oil. This research suggested that Ethyl acetoacetate could serve as an effective diluent, improving the cold filter plugging point (CFPP) and pour point (PP) of biodiesel, thereby enhancing its usability in colder climates (Cao et al., 2014).

Mechanism of Action

Target of Action

Ethyl isocyanatoacetate primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial to its overall function and effect.

Mode of Action

It is known that the compound interacts with its primary target, the respiratory system

Biochemical Pathways

The compound’s impact on the respiratory system suggests that it may influence pathways related to respiration . The downstream effects of these interactions are yet to be fully understood.

Result of Action

Given its primary target, the compound likely has significant effects on the cells of the respiratory system

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area . It is also sensitive to moisture . These factors, among others, can significantly impact the compound’s action.

Biochemical Analysis

Biochemical Properties

Ethyl isocyanatoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the preparation of 6-(carboxymethylureido)-(±)-nicotine, a nicotine immunogen . The interactions of this compound with biomolecules are primarily through its isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can degrade when exposed to water . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity. The stability of this compound is crucial for its effectiveness in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein activity and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is essential for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, leading to the formation of isocyanatoacetic acid . This metabolite can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes are critical for its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, this compound may bind to specific proteins that facilitate its transport across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

ethyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVOZUPPHBRJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062738
Record name Ethyl isocyanatoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2949-22-6
Record name Ethyl isocyanatoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2949-22-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-isocyanato-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl isocyanatoacetate
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Record name Ethyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, ethyl ester
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Record name Ethyl isocyanatoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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